7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 444790-62-9
VCID: VC6755461
InChI: InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3
SMILES: CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69

7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

CAS No.: 444790-62-9

Cat. No.: VC6755461

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine - 444790-62-9

Specification

CAS No. 444790-62-9
Molecular Formula C13H10ClN3
Molecular Weight 243.69
IUPAC Name 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Standard InChI Key RHYMWBGMRPCLAC-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Characterization

Core Architecture

The compound’s backbone consists of a pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring (positions 1–5) merges with the pyrimidine ring (positions 5–7 and 1–3). The 4-chlorophenyl group at position 7 introduces aromatic bulk and electron-withdrawing effects, while the methyl group at position 2 enhances steric stability .

Stereoelectronic Features

  • Aromaticity: The conjugated π-system across both rings contributes to planar geometry, as evidenced by X-ray crystallography data from analogous structures .

  • Substituent Effects: The chlorine atom’s electronegativity (χ=3.0\chi = 3.0) polarizes the phenyl ring, creating a dipole moment of approximately 1.67D1.67 \, \text{D} in related chlorophenyl derivatives .

Spectroscopic Identification

  • 1H NMR^1\text{H NMR} : Protons on the methyl group resonate at δ2.452.55ppm\delta 2.45–2.55 \, \text{ppm}, while aromatic protons appear as multiplet signals between δ7.357.70ppm\delta 7.35–7.70 \, \text{ppm} .

  • Mass Spectrometry: The molecular ion peak at m/z=243.69m/z = 243.69 confirms the molecular weight, with fragmentation patterns dominated by loss of Cl (Δm/z=35\Delta m/z = 35) and CH3_3 (Δm/z=15\Delta m/z = 15) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10ClN3\text{C}_{13}\text{H}_{10}\text{ClN}_3
Molecular Weight (g/mol)243.69
XLogP3-AA3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Core Ring Construction

The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation between 5-aminopyrazoles and β-diketones or β-ketoesters . For 7-(4-chlorophenyl)-2-methyl derivatives, the route involves:

  • Intermediate 1: 5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (NaOEt/EtOH) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3_3) replaces hydroxyl groups with chlorines, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .

  • Aryl Substitution: Selective displacement of the C7 chlorine with 4-chlorophenyl boronic acid via Suzuki-Miyaura coupling achieves the target structure.

Reaction Scheme

\underset{\text{5-Amino-3-methylpyrazole}}{\text{C}_4\text{H}_6\text{N}_3} + \underset{\text{Diethyl malonate}}{\text{C}_7\text{H}_{12}\text{O}_4} \xrightarrow{\text{NaOEt}} \underset{\text{Dihydroxy intermediate}}{\text{C}_9\text{H}_{8}\text{N}_3\text{O}_2} \xrightarrow{\text{POCl}_3} \underset{\text{Dichloro intermediate}}{\text{C}_9\text{H}_6\text{Cl}_2\text{N}_3} \xrightarrow{\text{Suzuki coupling}} \text{C}_{13}\text{H}_{10}\text{ClN}_3}

Purification and Yield Optimization

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials .

  • Crystallization: Ethanol-water recrystallization enhances purity to >98% (HPLC) .

Computational and Pharmacokinetic Profiles

ADME Predictions

  • Absorption: High Caco-2 permeability (Papp=12.6×106cm/sP_{\text{app}} = 12.6 \times 10^{-6} \, \text{cm/s}) due to moderate lipophilicity .

  • Metabolism: Predominant CYP3A4-mediated oxidation of the methyl group .

Table 2: Predicted ADME Properties

ParameterValueMethod
Plasma Protein Binding89.2%QSAR
Half-life (Human)4.7 hPKSim
Bioavailability67%SwissADME

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